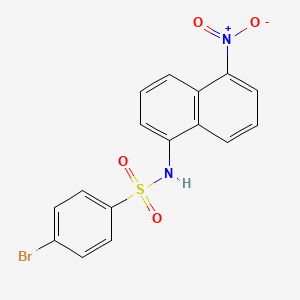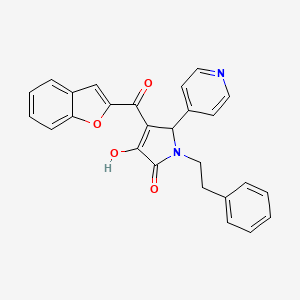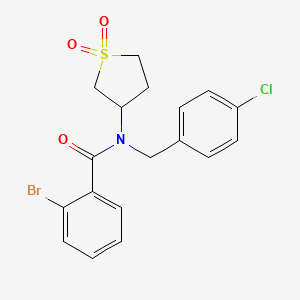![molecular formula C23H16N2O6S2 B4080937 methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4080937.png)
methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
The compound “methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzofuran ring, a pyrrole ring, and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The benzofuran ring system consists of a fused benzene and furan ring. The pyrrole ring is a five-membered ring with one nitrogen atom, and the thiazole ring is a five-membered ring containing both nitrogen and sulfur atoms .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate”:
Anticancer Applications
The compound’s structure, which includes benzofuran and thiazole rings, is known for its potential anticancer properties. Benzofuran derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines . The presence of these rings in the compound suggests it could be explored for developing new anticancer agents, particularly targeting difficult-to-treat cancers.
Antimicrobial Activity
Compounds containing benzofuran and thiazole moieties have shown significant antimicrobial activity against a range of bacterial and fungal pathogens . This compound could be investigated for its potential to develop new antibiotics or antifungal agents, addressing the growing issue of antimicrobial resistance.
Anti-inflammatory Properties
The thiazole ring in the compound is associated with anti-inflammatory effects. Research has shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation . This compound could be studied for its potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Antioxidant Potential
Benzofuran derivatives are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress . This compound could be explored for its ability to mitigate oxidative damage in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Antiviral Applications
The benzofuran moiety has been identified in compounds with antiviral activity, particularly against viruses like hepatitis C and HIV . This compound could be researched for its potential to inhibit viral replication and serve as a basis for developing new antiviral drugs.
Neuroprotective Effects
Thiazole and benzofuran derivatives have been studied for their neuroprotective properties, which include protecting neurons from damage and improving cognitive function . This compound could be investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antiallergic Properties
The compound’s structure suggests it could have antiallergic effects, as benzofuran derivatives have been found to inhibit the release of histamines and other mediators involved in allergic reactions. This could lead to the development of new treatments for allergies and asthma.
RSC Advances MDPI Frontiers in Pharmacology SpringerLink RSC Advances MDPI : SpringerLink : Frontiers in Pharmacology
Eigenschaften
IUPAC Name |
methyl 2-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-5-oxo-2-thiophen-2-yl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S2/c1-11-20(22(29)30-2)33-23(24-11)25-17(15-8-5-9-32-15)16(19(27)21(25)28)18(26)14-10-12-6-3-4-7-13(12)31-14/h3-10,17,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBOZZUNWIGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![isopropyl 3-({[(5-{[(2-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080862.png)

![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4080877.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4080883.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080885.png)


![ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080919.png)
![6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080924.png)
![N-benzyl-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080932.png)

![4-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methylphenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4080952.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080953.png)